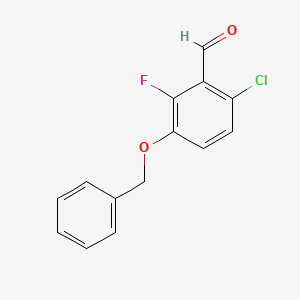
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Functional Groups: The chlorine and fluorine atoms are introduced through halogenation reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using reagents like Selectfluor.
Formation of Benzyl Ether: The benzyloxy group is introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formylation: The aldehyde group is introduced through formylation reactions such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-6-chloro-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Benzyloxy)-6-amino-2-fluorobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-6-chlorobenzaldehyde: Lacks the fluorine atom, potentially altering its chemical properties.
6-Chloro-2-fluorobenzaldehyde: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy group, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C14H10ClFO2 |
|---|---|
Molekulargewicht |
264.68 g/mol |
IUPAC-Name |
6-chloro-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
KJVNCTZRANBJML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
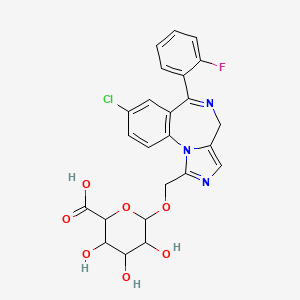
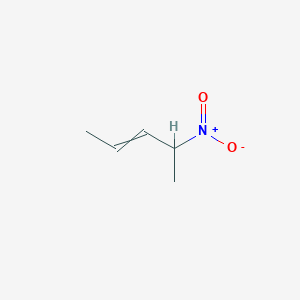

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
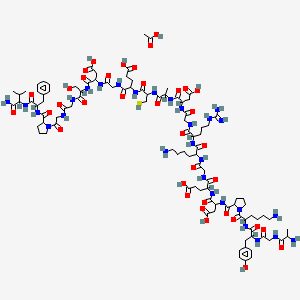
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
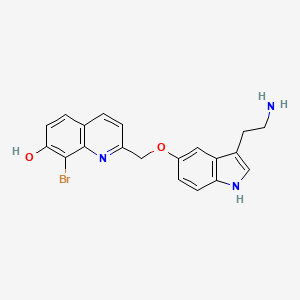
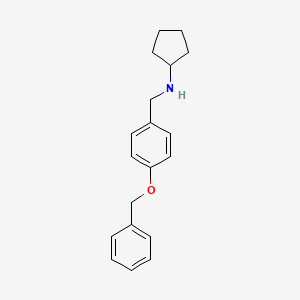
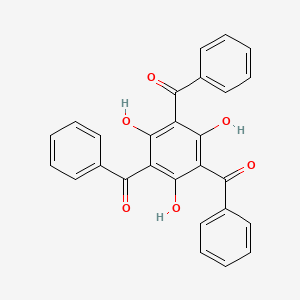
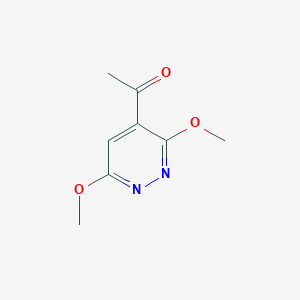
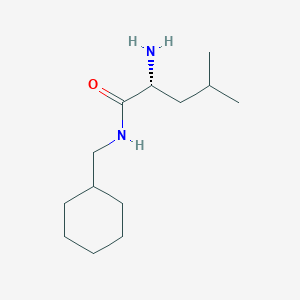
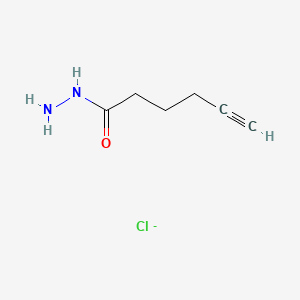
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
